Cas no 13614-98-7 (Minocycline hydrochloride)

Minocycline hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
- Minocycline HCL
- Minocyclin HCl
- (4s-(4alpha,4aalpha,5aalpha,12aalpha))-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
- Minocycline hydrochloride
- minocyclinehydrochloridehydrate
- Minocycline
- Minocycline (hydrochloride)
- Minocycline Hydrochl
- Minocyline hydrochloride
- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
- minocyn
- MINOCIN
- Arestin
- Dynacin
- tri-mino
- MYNOCINE
- Klinomyci
- Minomycin
- Periofeel
- Klinomycin
- Minocycline chloride
- Vectrin
- Periocline
- Minomax
- Solodyn
- Mynocine hydrochloride
- Tri-minocycline
- Minocycline, Hydrochloride
- Minocycline hydrochloride (internal use)
- 0020414E5U
- MINO
- DSSTox_RID_80306
- DSSTox_CID_24545
- DSSTox_GSID_44545
- Minocyclinehydrochloride
- minomycin hydrochloride
- CCG-40107
- NCGC00255988-01
- M2288
- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamidehydrochloride
- 7-Dimethylamino-6-demethyl-6-deoxytetracycline, HCl
- ZILXI
- Tox21_301590
- 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, hydrochloride (1:2), (4S,4aS,5aR,12aS)-
- Acnez
- Prestwick_626
- MLS002548863
- Minocycline (as hydrochloride)
- BCP06597
- Q-201407
- [4S-(4a,4aa,5aa,12aa)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
- CS-1256
- Q27104777
- NC00460
- HY-17412
- NSC757120
- SMR001906766
- EINECS 237-099-7
- MINOCYCLINE HYDROCHLORIDE [MART.]
- PD003090
- MINOCYCLINE HYDROCHLORIDE [USP MONOGRAPH]
- HB4617
- s4226
- CAS-13614-98-7
- Minocycline hydrochloride, crystalline
- Ximino
- Minomycin chloride
- NSC-141993
- CHEBI:50697
- HMS1568P12
- Minocycline hydrochloride, United States Pharmacopeia (USP) Reference Standard
- C23H27N3O7.HCl
- Pharmakon1600-01500414
- UNII-0020414E5U
- Arestin (TN)
- SCHEMBL2537
- NCGC00096006-01
- DTXCID6024545
- Dynacin (TN)
- Minocycline hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Minocycline Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- MINOCYCLINE HYDROCHLORIDE [JAN]
- 10118-90-8 (base)
- MINOCYCLINE HYDROCHLORIDE [MI]
- AKOS015951312
- Minocycline hydrochloride (JP17/USP)
- SPECTRUM1500414
- NSC-757120
- Minocin (TN)
- AC-22362
- AS-75306
- CHEMBL4576719
- Tox21_111250_1
- Lederderm
- Solodyn (TN)
- Tox21_111250
- 13614-98-7
- 4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride
- MINOCYCLINE HYDROCHLORIDE [VANDF]
- FXFM-244
- NCGC00178854-03
- (4S,12aS,4aS,5aR)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-4,5,6,12a,4a,5a-hexahydronaphthacene-2-carboxamide Hydrochloride
- Tox21_113183
- 2-Naphthacenecarboxamide, 4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-, monohydrochloride, (4S-(4alpha,4aalpha,5aalpha,12aalpha))-
- CHEMBL1200881
- MFCD00083669
- 2-NAPHTHACENECARBOXAMIDE, 4,7-BIS(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-, MONOHYDROCHLORIDE, (4S-(4.ALPHA.,4A.ALPHA.,5A.ALPHA.,12A.ALPHA.))-
- MINOCYCLINE HYDROCHLORIDE [ORANGE BOOK]
- GLMUAFMGXXHGLU-VQAITOIOSA-N
- NS00076430
- MINOCYCLINE HYDROCHLORIDE [WHO-DD]
- 2-Naphthacenecarboxamide, 4,7- bis(dimethylamino)-1,4,4a,5,5a,6,11,12a- octahydro-3,10,12,12a-tetrahydroxy-1,11dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5aalpha,12aalpha)]
- (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
- [4S-(4?,4a?,5a?,12a?)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a,tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide
- Minocycline hydrochloride, Antibiotic for Culture Media Use Only
- SR-01000075625
- SR-01000075625-1
- Minocyclinhydrochlorid
- DTXSID8044545
- AMZEEQ
- D00850
- [4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride;[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
- Minocycline hydrochloride [USP:JAN]
- MINOLIRA
- MINOCYCLINE HYDROCHLORIDE [USP-RS]
- NSC 141993
- 7-Dimethylamino-6-demethyl-6-deoxytetracycline
- (4S,4AS,5AR,12AS)-4,7-BIS(DIMETHYLAMINO)-3,10,12,12A-TETRAHYDROXY-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE
- (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-1,10,12,12a-tetrahydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide hydrochloride
- SBI-0051449.0002
- DA-75552
- Minocycline hydrochloride (JP18/USP)
-
- MDL: MFCD00083669
- インチ: 1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1
- InChIKey: WTJXVDPDEQKTCV-VQAITOIOSA-N
- ほほえんだ: Cl[H].O([H])[C@@]12C(=C(C(N([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@]1([H])C([H])([H])C3=C(C([H])=C([H])C(=C3C(=C1C2=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 493.161578g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 9
- 回転可能化学結合数: 3
- どういたいしつりょう: 493.161578g/mol
- 単一同位体質量: 493.161578g/mol
- 水素結合トポロジー分子極性表面積: 165Ų
- 重原子数: 34
- 複雑さ: 971
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ひょうめんでんか: 0
- 互変異性体の数: 288
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: テトラサイクリン塩酸塩
- 密度みつど: 1.0170
- ゆうかいてん: 213-218°C
- ふってん: 813℃
- フラッシュポイント: >110°(230°F)
- ようかいど: Freely soluble in water
- すいようせい: Freely soluble in water
- あんていせい: Light Sensitive
- PSA: 164.63000
- LogP: 1.68890
- かんど: 熱に敏感である
- マーカー: 6202
- じょうきあつ: No data available
- ひせんこうど: -170 ~ -180° (c=0.5, 0.1ml/L HCl)
- ようかいせい: 水に溶ける
Minocycline hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:3249
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:QI7630500
-
危険物標識:
- 包装カテゴリ:III
- 危険レベル:6.1(b)
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
Minocycline hydrochloride 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
Minocycline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-17412-10mM*1 mL in DMSO |
Minocycline hydrochloride |
13614-98-7 | 99.79% | 10mM*1 mL in DMSO |
¥500 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AZ456-1g |
Minocycline hydrochloride |
13614-98-7 | 98% | 1g |
¥242.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43030-1g |
Minocycline Hydrochloride |
13614-98-7 | 1g |
¥106.0 | 2021-09-08 | ||
TRC | M344800-5g |
Minocycline Hydrochloride |
13614-98-7 | 5g |
$471.00 | 2023-05-17 | ||
Apollo Scientific | BIM0172-10g |
Minocycline hydrochloride |
13614-98-7 | 10g |
£195.00 | 2025-02-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7964-100mg |
Minocycline HCl |
13614-98-7 | 98% | 100mg |
¥554.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1101-500mg |
Minocycline hydrochloride |
13614-98-7 | 100% | 500mg |
¥ 1336 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M43030-5g |
Minocycline Hydrochloride |
13614-98-7 | 5g |
¥366.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | M2288-5G |
Minocycline Hydrochloride |
13614-98-7 | 98.0%(LC&T) | 5G |
¥ 3850 | 2022-04-26 | |
abcr | AB170366-25 g |
Minocycline hydrochloride, 95%; . |
13614-98-7 | 95% | 25 g |
€735.10 | 2023-07-20 |
Minocycline hydrochloride サプライヤー
Minocycline hydrochloride 関連文献
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
Minocycline hydrochlorideに関する追加情報
Minocycline Hydrochloride (CAS No. 13614-98-7): A Comprehensive Overview
Minocycline hydrochloride, with the chemical compound identifier CAS No. 13614-98-7, is a semi-synthetic derivative of the tetracycline class of antibiotics. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its broad-spectrum antimicrobial properties and diverse therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it particularly effective in various medical formulations.
The mechanism of action of Minocycline hydrochloride involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the proper assembly of aminoacyl-tRNA onto the ribosome, thereby halting bacterial growth and replication. Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens, has made it a cornerstone in the treatment of various infections.
Recent advancements in microbiology and pharmacology have highlighted the potential of Minocycline hydrochloride beyond its traditional applications. Studies have demonstrated its role in modulating inflammatory responses, making it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. The compound's ability to inhibit matrix metalloproteinases (MMPs) has been particularly noted, which contributes to its anti-inflammatory effects.
In addition to its antimicrobial and anti-inflammatory properties, Minocycline hydrochloride has shown promise in neurodegenerative disease research. Preliminary studies suggest that it may help mitigate neuroinflammation and oxidative stress, which are key pathological features in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent in central nervous system disorders.
The pharmacokinetic profile of Minocycline hydrochloride is characterized by high bioavailability and prolonged half-life, allowing for less frequent dosing. This makes it particularly convenient for patients requiring long-term treatment. The compound is well-tolerated in most cases, though side effects such as gastrointestinal discomfort and discoloration of teeth have been reported. These side effects are generally mild and manageable with appropriate dosing adjustments.
The synthesis and purification of Minocycline hydrochloride adhere to stringent pharmaceutical standards to ensure safety and efficacy. Advanced synthetic methodologies have been developed to optimize yield and purity, reducing impurities that could potentially affect therapeutic outcomes. These advancements contribute to the overall quality and reliability of Minocycline hydrochloride as a pharmaceutical product.
The clinical applications of Minocycline hydrochloride extend beyond infectious diseases. Its anti-inflammatory properties have led to its investigation in treating acne vulgaris, where it has shown efficacy comparable to other tetracycline derivatives but with a lower incidence of resistance. Furthermore, its potential role in managing periodontal diseases has been explored due to its ability to reduce bacterial load and inflammation in periodontal tissues.
Ongoing research continues to uncover new therapeutic possibilities for Minocycline hydrochloride. Its interactions with various biological pathways suggest potential applications in oncology, where it may help modulate tumor microenvironment dynamics. Additionally, studies are exploring its use in wound healing, leveraging its anti-inflammatory and tissue-repair promoting properties.
The regulatory landscape for Minocycline hydrochloride is shaped by rigorous testing and approval processes to ensure patient safety and therapeutic efficacy. Regulatory agencies require comprehensive data on its pharmacological effects, safety profiles, and manufacturing processes before approving it for clinical use. This ensures that patients receive high-quality medications that meet stringent standards.
In conclusion, Minocycline hydrochloride (CAS No. 13614-98-7) remains a vital component in modern medicine due to its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential applications in treating various conditions beyond traditional infections. The ongoing research into its mechanisms of action and therapeutic applications continues to expand its utility in both acute and chronic disease management.
13614-98-7 (Minocycline hydrochloride) 関連製品
- 4708-96-7(7-Monodemethyl Minocycline)
- 564-25-0(Doxycycline)
- 220620-09-7(Tigecycline)
- 992-21-2(Lymecycline (85%))
- 43168-51-0(4-Epi Minocycline (>80%, contains unidentified salts))
- 149934-21-4(9-Aminominocycline Hydrochloride (~90%))
- 60-54-8(Tetracycline)
- 808-26-4(Sancycline)
- 10118-90-8(Minocycline)
- 2058-46-0(Oxytetracycline hydrochloride)

